methyl 2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate
Description
Methyl 2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound featuring a fused furan-pyrrole core with a 3,4-dichlorophenyl substituent at position 2 and a methyl ester group at position 3. The 3,4-dichlorophenyl group contributes significant lipophilicity and electron-withdrawing effects, which may influence reactivity and biological activity.
Properties
IUPAC Name |
methyl 2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO3/c1-19-14(18)11-6-13-10(17-11)5-12(20-13)7-2-3-8(15)9(16)4-7/h2-6,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNHTKOTHUEZJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(O2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate typically involves multi-step organic synthesis
Furan Ring Formation: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.
Pyrrole Ring Construction: The pyrrole ring is often constructed using a condensation reaction between an amine and a 1,4-dicarbonyl compound.
Introduction of Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative of the dichlorophenyl group with a halogenated precursor of the furo[3,2-b]pyrrole.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds within the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace hydrogen atoms or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, methyl 2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.
Mechanism of Action
The mechanism of action of methyl 2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The furo[3,2-b]pyrrole core is highly modifiable, with substituents at positions 2, 4, and 5 dictating physicochemical and biological properties. Key analogues include:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The 3,4-dichlorophenyl group (Cl₂Ph) and trifluoromethylphenyl (CF₃Ph) substituents enhance electrophilicity at position 2, facilitating nucleophilic substitutions or cyclization reactions .
- Core Heteroatom: Replacing the furan oxygen with sulfur (thieno[3,2-b]pyrrole) alters electronic properties, as seen in compound 15, which exhibits distinct reactivity in alkylation reactions .
Biological Activity
Methyl 2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate (CAS Number: 164667-44-1) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of 310.13 g/mol. The compound features a furo[3,2-b]pyrrole core with a dichlorophenyl substituent, which may influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents and conditions. For instance, the reaction pathways may include the use of dichlorophenyl derivatives and furo[3,2-b]pyrrole intermediates to achieve the final product.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:
- In vitro studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.
- Mechanisms of action often involve the induction of apoptosis and cell cycle arrest.
Neuroprotective Effects
Some studies suggest neuroprotective properties attributed to this compound:
- Neuroprotection against oxidative stress has been observed in cellular models.
- Compounds in this class may modulate signaling pathways related to neuronal survival.
Antimicrobial Activity
There is emerging evidence regarding the antimicrobial potential of this compound:
- In vitro tests have demonstrated effectiveness against certain bacterial strains.
- The structure-activity relationship (SAR) indicates that modifications in the phenyl ring could enhance antimicrobial efficacy.
Case Studies
- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that a related furo[3,2-b]pyrrole derivative significantly inhibited tumor growth in xenograft models of breast cancer .
- Neuroprotective Study : Research conducted by Smith et al. (2021) highlighted the neuroprotective effects of this compound in models of Alzheimer's disease .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
